2,4-Dimethylbenzoate

Crystallography Solid-State Chemistry Hydrogen-Bonded Dimers

Specifically validated for netarsudil (Rhopressa™) asymmetric synthesis—achieving 96:4 dr and >99% ee—this 2,4-isomer cannot be substituted generically. Its distinct terahertz spectrum (0.2–2.2 THz) enables unambiguous QC identification where conventional IR fails, ensuring regulatory compliance and batch consistency.

Molecular Formula C9H9O2-
Molecular Weight 149.17 g/mol
Cat. No. B1242700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbenzoate
Molecular FormulaC9H9O2-
Molecular Weight149.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)[O-])C
InChIInChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11)/p-1
InChIKeyBKYWPNROPGQIFZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylbenzoic Acid (CAS 611-01-8): Technical Specifications and Comparative Selection Guide for Pharmaceutical and Polymer Intermediates


2,4-Dimethylbenzoic acid (C₉H₁₀O₂, MW 150.17 g/mol) is an aromatic carboxylic acid characterized by methyl substitution at the 2- and 4-positions of the benzene ring, with a melting point range of 124–127°C and pKa of approximately 4.217 at 25°C . The compound is one of six positional isomers of dimethylbenzoic acid, each exhibiting distinct structural, spectral, and functional properties [1]. Commercial material is typically supplied as a white crystalline powder with purity specifications ranging from ≥98% to ≥99% depending on vendor grade . It serves as a key intermediate in pharmaceutical synthesis, notably in the production of the FDA-approved glaucoma therapeutic netarsudil (Rhopressa™), and finds application in polymer production where its thermal stability and mechanical property contributions are documented .

Why Substituting 2,4-Dimethylbenzoic Acid with Alternative Dimethylbenzoate Isomers Fails in Critical Synthetic and Analytical Workflows


The six positional isomers of dimethylbenzoic acid (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-) share identical molecular formula and molecular weight but differ fundamentally in steric configuration, electronic distribution, and supramolecular assembly behavior [1]. The 2,4-substitution pattern confers a specific crystal packing geometry—centrosymmetric hydrogen-bonded dimers with a measured carboxyl-phenyl twist angle of 14.06° and ortho-methyl in-plane splaying of 5.66° angular asymmetry—that distinguishes it from other isomers [2]. Furthermore, the six isomers produce distinct and identifiable absorption spectra in the 0.2–2.2 THz range, enabling unambiguous analytical differentiation, whereas conventional infrared spectroscopy (1450–1700 cm⁻¹) fails to discriminate among them [3]. In pharmaceutical synthesis, the 2,4-dimethylbenzoate ester serves as a specific backbone component in the six-step asymmetric synthesis of netarsudil, achieving high diastereoselectivity (96:4 dr) and enantiomeric purity (>99% ee) in the final product—a synthetic outcome that cannot be presumed for alternative isomers without equivalent validation . These structure-dependent properties preclude generic substitution.

2,4-Dimethylbenzoic Acid: Comparative Quantitative Evidence Across Crystallography, Spectroscopy, and Synthetic Performance Dimensions


Crystal Structure Differentiation: Carboxyl Group Twist Angle and Ortho-Methyl Splaying Quantified Against Unsubstituted Benzoic Acid

X-ray crystallographic analysis of 2,4-dimethylbenzoic acid reveals a carboxyl-phenyl twist angle of 14.06(3)° relative to the benzene ring plane, whereas unsubstituted benzoic acid exhibits near-zero twist in its dimeric form [1]. The ortho-methyl group shows evasive in-plane splaying, with C2–C3–C8 and C4–C3–C8 angles measuring 124.23(14)° and 118.57(14)° respectively—a 5.66° angular asymmetry [1]. Hydrogen-bonded dimer geometry includes O1···O2i distance of 2.646(2) Å and H1···O2i distance of 1.71(3) Å [1].

Crystallography Solid-State Chemistry Hydrogen-Bonded Dimers

Spectroscopic Differentiation: Terahertz Absorption Spectra Enables Unambiguous Isomer Identification Where Infrared Spectroscopy Fails

The six isomers of dimethylbenzoic acid exhibit distinct absorption characteristics in the 0.2–2.2 THz range when measured by terahertz time-domain spectroscopy (THz-TDS) at room temperature [1]. In contrast, infrared spectroscopy in the 1450–1700 cm⁻¹ range fails to discriminate among these six positional isomers due to high spectral similarity arising from common benzene ring and C=O stretching vibrations [1]. The THz absorption peaks originate from relative wagging of the benzene ring and all side chains out of plane, which are exquisitely sensitive to methyl group positional variation [1].

Analytical Chemistry Spectroscopy Quality Control

Pharmaceutical Synthesis Performance: Documented Role as Ester Backbone Component in Netarsudil Synthesis with High Stereochemical Control

In the concise six-step asymmetric synthesis of netarsudil (Rhopressa™), the 2,4-dimethylbenzoate ester of phenylacetic acid serves as the backbone of the β-amino acid framework . The synthetic route achieves 96:4 diastereoselectivity during the chiral enolate formation step and delivers netarsudil with >99% enantiomeric excess after final recrystallization . The 2,4-dimethylbenzoyloxymethyl phenyl propanoic acid intermediate couples with 6-aminoisoquinoline in 63% yield with 98% ee using a non-racemizing activating agent .

Pharmaceutical Synthesis Asymmetric Synthesis Glaucoma Therapeutics

Antimicrobial Activity: Positional Isomerism Effects on Antibacterial Efficacy Documented in Related Dimethylbenzoic Acid Studies

Studies of benzoic acid positional isomerism demonstrate that methyl substitution pattern significantly modulates antibacterial activity against Gram-negative bacteria [1]. In extracts evaluated against E. coli, 2,3-dimethylbenzoic acid was identified as the bioactive component with greatest inhibitory action compared to other positional variants [1]. Separately, 2,5-dimethylbenzoic acid at 1.6 mM concentration reduced scab severity by approximately 35% in plant pathogen models [2]. 2,4-Dimethylbenzoic acid itself has documented antibacterial activity and is a known metabolite of pseudocumene .

Antimicrobial Structure-Activity Relationship Positional Isomerism

Thermal Stability and Polymer Performance: Documented Enhancement of Thermal and Mechanical Properties in Polymer Synthesis Applications

2,4-Dimethylbenzoic acid serves as a key intermediate in the synthesis of various polymers, with documented enhancement of thermal stability and mechanical properties in the final polymer materials . The compound functions as a monomeric building block that can be incorporated into polymer backbones or used in the preparation of specialized polymer additives . Application extends to metal-organic frameworks (MOFs) and stimuli-responsive polymers where carboxyl functionalization with specific benzoic acid derivatives enables precise control over material properties [1][2].

Polymer Chemistry Thermal Stability Plastics Industry

Physicochemical Property Profile: Water Solubility and pKa Compared Across Dimethylbenzoic Acid Isomers

2,4-Dimethylbenzoic acid exhibits water solubility of 0.16 g/L at 25°C and pKa of 4.217 at 25°C . In comparison, the 2,5-dimethylbenzoic acid isomer shows water solubility of 0.18 g/L at 25°C and pKa of 3.990 at 25°C . Both isomers exhibit similar melting point ranges (2,4-isomer: 124–127°C; 2,5-isomer: crystalline solid with solubility in methanol, ethanol, acetone, and dichloromethane) [1]. The pKa difference of approximately 0.23 units between 2,4- and 2,5-isomers reflects the influence of methyl group positioning on carboxyl group acidity.

Physicochemical Properties Solubility Formulation Development

2,4-Dimethylbenzoic Acid: Primary Research and Industrial Application Scenarios Based on Comparative Evidence


Pharmaceutical Intermediate for Asymmetric Synthesis of Beta-Amino Acid-Based Therapeutics

2,4-Dimethylbenzoic acid is employed as the 2,4-dimethylbenzoate ester backbone component in the six-step asymmetric synthesis of netarsudil (Rhopressa™), an FDA-approved Rho kinase/norepinephrine transport inhibitor for open-angle glaucoma treatment . The synthetic route achieves 96:4 diastereoselectivity during chiral enolate formation and delivers final product with >99% enantiomeric excess . This validated application distinguishes 2,4-dimethylbenzoic acid from its positional isomers, which lack equivalent regulatory precedence in this pharmaceutical manufacturing pathway, thereby reducing development risk for drug substance procurement .

Analytical Reference Standard and In-Process Purity Verification Using Terahertz Spectroscopy

The distinct terahertz absorption spectrum of 2,4-dimethylbenzoic acid in the 0.2–2.2 THz range enables rapid, non-destructive identification and purity verification during chemical and pharmaceutical intermediate production [1]. Unlike conventional infrared spectroscopy in the 1450–1700 cm⁻¹ range, which fails to discriminate among the six dimethylbenzoic acid positional isomers due to high spectral similarity, THz-TDS provides unambiguous differentiation based on out-of-plane wagging vibrations of the benzene ring and side chains [1]. This analytical capability supports quality control workflows where isomer misidentification could compromise downstream synthetic outcomes or regulatory compliance [1].

Polymer Production Requiring Enhanced Thermal Stability and Mechanical Properties

2,4-Dimethylbenzoic acid serves as a key monomeric intermediate in the synthesis of polymers requiring enhanced thermal stability and mechanical performance . The compound's specific substitution pattern and capacity for forming centrosymmetric hydrogen-bonded dimers with defined crystal packing geometry (carboxyl-phenyl twist angle: 14.06°) contribute to its utility in polymer backbone incorporation and as a building block for metal-organic frameworks [2][3]. This application scenario is supported by documented performance enhancements in plastics industry formulations and the development of stimuli-responsive polymers using benzoic acid-derived RAFT agents [3].

Crystallography and Solid-State Chemistry Studies of Ortho-Substituted Aromatic Carboxylic Acids

2,4-Dimethylbenzoic acid provides a well-characterized model system for investigating steric effects in ortho-substituted benzoic acid derivatives [2]. The compound's single-crystal X-ray structure (CCDC reference 686436) reveals a carboxyl-phenyl twist angle of 14.06(3)°, ortho-methyl in-plane splaying with 5.66° angular asymmetry (C2–C3–C8: 124.23° vs C4–C3–C8: 118.57°), and centrosymmetric hydrogen-bonded dimer geometry with O1···O2i distance of 2.646(2) Å [2]. These quantitative structural parameters establish a reference baseline for comparative studies of steric strain release mechanisms across ortho-substituted aromatic carboxylic acid series, distinguishing it from unsubstituted benzoic acid which exhibits near-planar carboxyl geometry [2].

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